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Cat. No.: B610458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of RNA and protein

expression to assess the efficacy of RG7800, a small molecule splicing modifier designed to

increase the production of functional Survival Motor Neuron (SMN) protein. The protocols

outlined below are essential for preclinical and clinical research in the field of Spinal Muscular

Atrophy (SMA) drug development.

Introduction
Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder caused by insufficient

levels of the SMN protein. The SMN1 gene is homozygously deleted or mutated in SMA

patients, leaving the nearly identical SMN2 gene as the sole source of SMN protein. However,

due to a single nucleotide difference, the pre-mRNA transcribed from SMN2 undergoes

alternative splicing that predominantly excludes exon 7, leading to a truncated, non-functional,

and unstable SMNΔ7 protein. Only a small fraction (approximately 10-15%) of SMN2

transcripts include exon 7 to produce the full-length, functional SMN protein[1].

RG7800 is an orally available small molecule that modifies the splicing of SMN2 pre-mRNA to

increase the inclusion of exon 7. This results in elevated levels of full-length SMN mRNA and,

consequently, functional SMN protein. Oral administration of RG7800 has been shown to

increase full-length SMN2 mRNA expression and SMN protein levels by up to two-fold in both

healthy adults and SMA patients[2][3]. These application notes detail the key experimental

procedures to quantify these changes.
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Mechanism of Action of RG7800
RG7800 and similar splicing modifiers act by directly binding to the SMN2 pre-mRNA. This

binding event is thought to occur at or near the 5' splice site of exon 7. This interaction

stabilizes a specific conformation of the pre-mRNA, which in turn promotes the recruitment of

positive splicing factors, such as the U1 small nuclear ribonucleoprotein (snRNP), and hinders

the binding of inhibitory factors. The overall effect is a shift in the splicing equilibrium towards

the inclusion of exon 7 in the mature mRNA.
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Figure 1: Mechanism of RG7800-mediated SMN2 splicing modification.

Quantitative Data Summary
The following table summarizes the reported effects of RG7800 and its analog, risdiplam, on

SMN2 mRNA and SMN protein levels.
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Treatment Analyte System
Fold Increase
(approx.)

Reference

RG7800
Full-length SMN2

mRNA

Healthy Adults

(in blood)
Up to 2-fold [2]

RG7800 SMN Protein
SMA Patients (in

blood)
Up to 2-fold [2]

Risdiplam SMN Protein

SMA Mouse

Models (CNS

and peripheral

tissues)

Dose-dependent,

>2-fold

Risdiplam SMN Protein
SMA Patients (in

blood)
≥2-fold

Experimental Protocols
Quantification of SMN2 Exon 7 Inclusion by Reverse
Transcription Quantitative PCR (RT-qPCR)
This protocol describes the relative quantification of full-length (FL) SMN2 mRNA (containing

exon 7) and SMN2 mRNA lacking exon 7 (Δ7).
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Figure 2: Workflow for RT-qPCR analysis of SMN2 splicing.

Materials:

Total RNA isolation kit

Reverse transcription kit with oligo(dT) and random primers

qPCR master mix (SYBR Green or probe-based)
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qPCR instrument

Nuclease-free water

Primers for FL-SMN2, Δ7-SMN2, and a housekeeping gene (e.g., GAPDH, PGK1)

Primer Design:

Design primers that specifically amplify either the FL-SMN2 transcript (spanning the exon 6-7

or exon 7-8 junction) or the Δ7-SMN2 transcript (spanning the exon 6-8 junction).

Procedure:

Total RNA Isolation: Isolate total RNA from cells or tissues treated with RG7800 and a

vehicle control, following the manufacturer's protocol of your chosen RNA isolation kit.

Assess RNA quality and quantity.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and

primer set. A typical reaction includes:

qPCR master mix

Forward and reverse primers (final concentration 200-400 nM)

cDNA template (diluted)

Nuclease-free water to the final volume

Thermocycling Conditions:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute
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Melt curve analysis (for SYBR Green assays)

Data Analysis:

Determine the cycle threshold (Ct) for each reaction.

Normalize the Ct values of the target genes (FL-SMN2, Δ7-SMN2) to the Ct value of the

housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

Calculate the change in expression relative to the control group using the ΔΔCt method

(ΔΔCt = ΔCttreated - ΔCtcontrol).

The fold change is calculated as 2-ΔΔCt.

Calculate the ratio of FL-SMN2 to Δ7-SMN2 to assess the splicing shift.

Quantification of SMN Protein by Western Blot
This protocol details the semi-quantitative analysis of SMN protein levels in cell or tissue

lysates.
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Figure 3: Workflow for Western blot analysis of SMN protein.
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Materials:

RIPA buffer or other suitable lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-SMN (e.g., 1:1000 dilution) and anti-loading control (e.g., anti-β-

actin at 1:10,000 or anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Lyse cells or homogenize tissues in lysis buffer on ice. Centrifuge to pellet

debris and collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and load onto an SDS-

PAGE gel. Run the gel to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight

at 4°C to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody

and the primary antibody for the loading control, diluted in blocking buffer, overnight at 4°C

with gentle agitation.

Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

Washing: Repeat the washing steps.

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging

system.

Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the

SMN protein signal to the loading control signal. Calculate the fold change in SMN protein

levels in RG7800-treated samples relative to controls.

SMN2 Minigene Reporter Assay
This assay is useful for high-throughput screening of splicing-modifying compounds. A

minigene construct containing the relevant exons and introns of SMN2 is fused to a reporter

gene (e.g., luciferase or GFP). Splicing that includes exon 7 results in a functional reporter

protein, while exon 7 skipping does not.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b610458?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cells expressing
SMN2 minigene reporter

Treat cells with RG7800
or other test compounds

Incubate for a defined period
(e.g., 24-48 hours)

Measure reporter activity
(Luciferase assay or
GFP fluorescence)

Data Analysis:
Compare reporter activity

to controls

Results: Identification and
quantification of compounds

that increase exon 7 inclusion

Click to download full resolution via product page

Figure 4: Workflow for SMN2 minigene reporter assay.

Procedure:

Construct Design: Clone the genomic region of SMN2 spanning from exon 6 to exon 8 into a

mammalian expression vector upstream of a reporter gene (e.g., luciferase). Ensure that the

inclusion of exon 7 results in an in-frame fusion with the reporter.
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Cell Line Generation: Transfect a suitable cell line (e.g., HEK293, NSC-34) with the minigene

construct and establish a stable cell line.

Compound Treatment: Plate the reporter cells and treat with a range of concentrations of

RG7800 or other test compounds. Include a vehicle control.

Reporter Assay: After an appropriate incubation period (e.g., 24-48 hours), measure the

reporter gene activity according to the manufacturer's instructions (e.g., luciferase assay

system).

Data Analysis: Normalize the reporter activity to cell viability if necessary. Calculate the fold

change in reporter activity for treated cells compared to control cells.

In Vitro Splicing Assay
This cell-free assay directly assesses the effect of a compound on the splicing of a radiolabeled

SMN2 pre-mRNA transcript in a nuclear extract.

Procedure:

Pre-mRNA Synthesis: In vitro transcribe a radiolabeled SMN2 pre-mRNA substrate

containing exon 7 and flanking intronic sequences.

Splicing Reaction: Set up splicing reactions containing HeLa cell nuclear extract, the

radiolabeled pre-mRNA, ATP, and other necessary components. Add RG7800 or a vehicle

control to the reactions.

Incubation: Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 120 minutes).

RNA Extraction: Stop the reactions and extract the RNA.

Analysis: Analyze the splicing products (pre-mRNA, lariat intron, and spliced mRNA with and

without exon 7) by denaturing polyacrylamide gel electrophoresis and autoradiography.

Quantification: Quantify the intensity of the bands corresponding to the spliced products to

determine the percentage of exon 7 inclusion.
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Conclusion
The protocols described in these application notes provide a robust framework for evaluating

the effects of RG7800 and other SMN2 splicing modifiers. Consistent and reproducible

application of these methods is crucial for advancing the development of effective therapies for

Spinal Muscular Atrophy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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